3,6-Dibromo-1,8-naphthyridine-2,7-diamine
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Overview
Description
3,6-Dibromo-1,8-naphthyridine-2,7-diamine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1,8-naphthyridine-2,7-diamine typically involves the bromination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often catalyzed by transition metals.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium or copper catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and coupled products with extended conjugation or functional groups .
Scientific Research Applications
3,6-Dibromo-1,8-naphthyridine-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells
Mechanism of Action
The mechanism by which 3,6-Dibromo-1,8-naphthyridine-2,7-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. It can form stable complexes with DNA through hydrogen bonding and π-π stacking interactions, potentially interfering with DNA replication and transcription processes. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-2,7-diamine: Lacks the bromine substituents, which may result in different reactivity and biological activity.
3,7-Dibromo-1,5-naphthyridine-2,6-dione: Another dibrominated naphthyridine with different substitution patterns and properties.
Uniqueness
3,6-Dibromo-1,8-naphthyridine-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in various chemical reactions and may also influence its interactions with biological targets .
Properties
Molecular Formula |
C8H6Br2N4 |
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Molecular Weight |
317.97 g/mol |
IUPAC Name |
3,6-dibromo-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C8H6Br2N4/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H,(H4,11,12,13,14) |
InChI Key |
MSDDRUKRJRKVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC(=C1Br)N)N)Br |
Origin of Product |
United States |
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